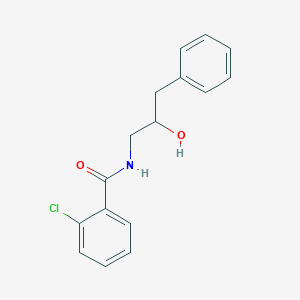

2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-15-9-5-4-8-14(15)16(20)18-11-13(19)10-12-6-2-1-3-7-12/h1-9,13,19H,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRMDZRNSXYTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-3-phenylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Antimicrobial Activity :

- Studies indicate that derivatives of 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide exhibit significant antimicrobial properties against various bacterial strains, including Bacillus subtilis and Escherichia coli. In vitro tests have shown effective minimum inhibitory concentrations (MICs), suggesting potential for development as antibacterial agents.

-

Antiviral Properties :

- In research evaluating antiviral activity, compounds similar to 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide demonstrated significant inhibition of viral replication. For instance, a study reported fold decreases in viral titer at concentrations around 50 µM.

-

Inhibition of Inflammatory Responses :

- The compound has been investigated for its ability to inhibit specific receptors involved in inflammatory pathways, particularly the P2X7 receptor. Molecular docking studies suggest that modifications in its structure enhance binding interactions, which may lead to increased therapeutic efficacy against inflammatory conditions.

Materials Science

- Co-Crystallization Studies :

- A novel co-crystal involving this compound has been synthesized, exhibiting unique third-order nonlinear optical properties. This characteristic makes it valuable for applications in photonics and optoelectronics.

Case Studies and Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against Bacillus subtilis and E. coli with promising MIC values | |

| Antiviral Properties | Significant inhibition of viral replication at 50 µM concentration | |

| Inflammatory Response Inhibition | Enhanced binding to P2X7 receptor leading to potential therapeutic applications |

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic Signatures

Actividad Biológica

2-Chloro-N-(2-hydroxy-3-phenylpropyl)benzamide is a compound that belongs to the class of aryl amides, which are known for their diverse biological activities. The unique structure of this compound, featuring a chloro substituent and a hydroxy-phenylpropyl side chain, contributes to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure includes:

- A chloro group that enhances lipophilicity.

- A hydroxy group that may facilitate hydrogen bonding with biological targets.

- A benzamide moiety , which is known for interactions with various receptors.

Research suggests that 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide may interact with specific biological targets, including receptors involved in inflammatory responses. Notably, benzamide derivatives have been identified as inhibitors of the P2X7 receptor, which plays a critical role in pain signaling and inflammation . The presence of functional groups in this compound allows it to undergo various chemical reactions, potentially leading to the formation of derivatives with altered biological activities.

Antimicrobial Properties

Studies have indicated that compounds similar to 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide exhibit significant antimicrobial activity. For example, certain benzamide derivatives have been tested against various pathogens and shown effective results . The following table summarizes some relevant findings:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chlorobenzamide | Benzamide with chloro substituent | P2X7 receptor inhibitor |

| N-(4-Hydroxyphenyl)acetamide | Acetamide derivative with hydroxy group | Analgesic properties |

| N-(3-Hydroxypropyl)benzamide | Hydroxypropyl substituted benzamide | Antimicrobial activity |

The unique combination of functional groups in 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide may enhance its interaction with microbial targets compared to other derivatives.

Inhibition of Viral Replication

In a study evaluating the antiviral properties of similar compounds, 2-chloro-N-(3-phenylpropyl)benzamide demonstrated significant inhibition of viral replication. For instance, compounds were tested at a concentration of 50 µM, revealing fold decreases in viral titer . The data from this study are summarized below:

| Compound | LogTCID50 (viral titer) | Fold Decrease in Replication |

|---|---|---|

| Control (DMSO) | 8.5 | - |

| A9 (similar compound) | 5.7 | 630 |

| A11 | 6.8 | 50 |

These results suggest that structural modifications can lead to enhanced antiviral activity, indicating the potential for developing new therapeutic agents based on this compound.

Case Studies

- Antimicrobial Study : In vitro tests on derivatives similar to 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide showed effective antibacterial and antifungal properties against various strains, including Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values were measured, revealing promising activity for future drug development .

- Receptor Binding Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound to the P2X7 receptor. These studies indicated that modifications to the hydroxy and phenyl groups significantly enhance binding interactions, potentially leading to increased therapeutic efficacy against inflammatory conditions.

Q & A

Q. What are the common synthetic routes for 2-chloro-N-(2-hydroxy-3-phenylpropyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between 2-chlorobenzoyl chloride and 2-hydroxy-3-phenylpropylamine. Key steps include:

- Amide Coupling : React the amine with the acyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere, with pyridine as a base to scavenge HCl .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Adjust reaction temperature (0–25°C), stoichiometry (1:1.2 amine:acyl chloride), and solvent choice to minimize side reactions (e.g., hydrolysis of the acyl chloride) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify the hydroxy group (δ 4.5–5.0 ppm, broad singlet), aromatic protons (δ 7.0–8.0 ppm), and amide carbonyl (δ ~165–170 ppm in 13C NMR) .

- IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and O–H stretch (~3300 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak ([M+H]+) and fragmentation patterns consistent with the benzamide scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data observed across different studies (e.g., varying IC50 values)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, buffer pH) or structural analogs with subtle modifications. To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Comparative SAR Analysis : Systematically modify substituents (e.g., chlorine position, hydroxy group substitution) and correlate with activity trends .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies are effective for determining the absolute configuration of chiral centers in this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement and Flack parameter analysis (e.g., parameter for centrosymmetric twins) to assign configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra of enantiomers .

- Chiral Derivatization : Convert the hydroxy group to a Mosher ester and analyze via 19F NMR .

Q. How should researchers design experiments to study structure-activity relationships (SAR) for benzamide derivatives?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the 2-chlorobenzoyl moiety (e.g., fluorine, methoxy) and the hydroxypropyl chain (e.g., alkylation, esterification) .

- In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial PPTases) to prioritize synthetic targets .

- In Vitro Testing : Use enzyme inhibition assays (e.g., fluorescence-based) to quantify activity changes and validate computational predictions .

Q. What advanced computational methods can predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., GROMACS) to assess stability of interactions (e.g., hydrogen bonds with active-site residues) .

- Free Energy Perturbation (FEP) : Calculate binding affinity differences for analogs using Schrödinger’s FEP+ module .

- QM/MM Hybrid Methods : Model enzymatic reaction mechanisms (e.g., Gaussian/CHARMM) to identify transition states influenced by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.